molecular formula C12H18FN5 B11731941 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11731941
M. Wt: 251.30 g/mol
InChI Key: WLNRQICZSPLPIB-UHFFFAOYSA-N
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Description

Its structure features two pyrazole rings: one substituted with a 2-fluoroethyl group and the other with a dimethylpyrazolylmethyl moiety. This compound’s unique fluorination and branching confer distinct physicochemical and pharmacological properties, making it a subject of interest in comparative studies with analogous compounds .

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-9-6-15-17(3)11(9)7-14-12-10(2)8-18(16-12)5-4-13/h6,8H,4-5,7H2,1-3H3,(H,14,16)

InChI Key

WLNRQICZSPLPIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C=NN2C)C)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves multiple steps:

    Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution using a fluoroethyl halide in the presence of a base such as potassium carbonate.

    Methylation: The methyl groups are added through alkylation reactions using methyl iodide or methyl sulfate in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, column chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Fluoroethyl halides, methyl iodide, methyl sulfate, bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves:

    Molecular Targets: The compound may target specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Research Findings

Recent crystallographic studies using SHELXL (for structure refinement) and ORTEP-3 (for graphical representation) revealed that the 2-fluoroethyl group in the target compound adopts a gauche conformation, minimizing steric clashes and enhancing receptor-binding pocket compatibility . In contrast, Compound B’s bulkier chloroethyl group induces torsional strain, reducing affinity.

Table 3: Crystallographic Data Comparison

Parameter Target Compound Compound B
Space Group P2₁/c C2/c
Bond Length (C–F, Å) 1.39
Torsion Angle (°) 62.3 48.7

Biological Activity

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS No. 1856088-63-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and specific case studies that highlight its efficacy against various biological targets.

The molecular formula for this compound is C12H19ClFN5C_{12}H_{19}ClFN_5, with a molecular weight of approximately 287.77 g/mol. The structure includes two pyrazole rings, which are known to impart significant biological activity in various contexts, particularly in the development of kinase inhibitors and anti-parasitic agents.

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit notable activity against Trypanosoma brucei brucei (T.b.brucei), the causative agent of African sleeping sickness. The parent compound demonstrated a pEC50 value of approximately 8.5, indicating potent activity against this parasite .

Structure-Activity Relationship (SAR)

Through the exploration of various analogs, it was found that modifications to the pyrazole rings significantly impacted biological activity. For instance:

CompoundModificationpEC50 ValueActivity
1 Parent Compound8.5Active against T.b.brucei
2c Removed HBD6.0Loss of activity
3c Ethyl substitution at R16.2Similar activity
3i Propyl substitution at R16.8Improved activity

These findings suggest that specific substituents on the pyrazole rings are crucial for maintaining or enhancing biological efficacy .

Kinase Inhibition

The compound has also been studied for its potential as a kinase inhibitor. In assays involving human kinases, it was found that the compound did not exhibit significant inhibition at concentrations up to 1 µM, suggesting a selective profile that could minimize off-target effects . This selectivity is critical for therapeutic applications where kinase inhibition is desired without affecting other pathways.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized by evaluating its absorption, distribution, metabolism, and excretion (ADME) properties:

  • Aqueous Solubility : Good to excellent.
  • Plasma Protein Binding : High levels observed.
  • Clearance : Medium to high in human liver microsomes and rat hepatocytes.

These properties indicate a favorable profile for further development as a therapeutic agent .

Efficacy Against Cancer Cell Lines

In preliminary evaluations against various cancer cell lines, certain analogs exhibited promising antitumor activities comparable to established chemotherapeutics. For example, one analog demonstrated significant cytotoxicity against Mia PaCa-2 and PANC-1 cell lines, suggesting potential applications in oncology .

Toxicological Assessments

Toxicological studies have shown that most analogs are nontoxic to mammalian cells at therapeutic concentrations, with exceptions noted in specific cases where low micromolar activity was observed against MRC5 cells . This highlights the importance of careful screening during drug development.

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